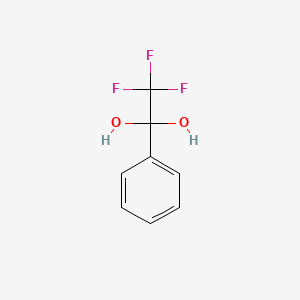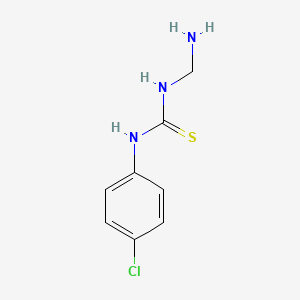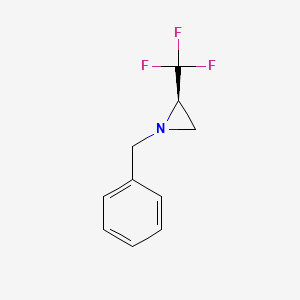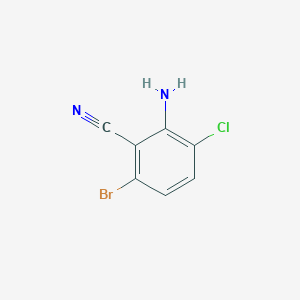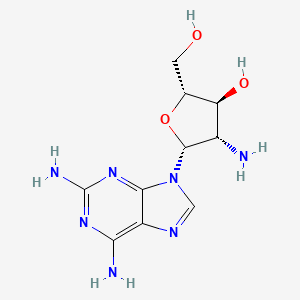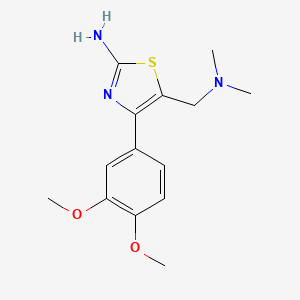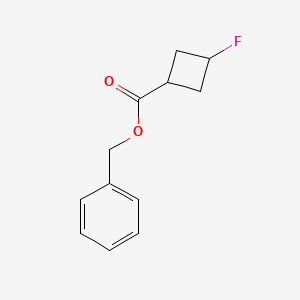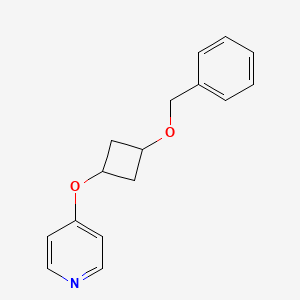
4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a cyclobutoxy group, which in turn is substituted with a benzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclobutoxy intermediate, which is then coupled with a pyridine derivative. The benzyloxy group is introduced through a nucleophilic substitution reaction.
Synthesis of Cyclobutoxy Intermediate: The cyclobutoxy group can be synthesized via a cyclization reaction of a suitable precursor, such as a 1,3-dihalide, under basic conditions.
Coupling with Pyridine: The cyclobutoxy intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Benzyloxy Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trans-3-(benzyloxy)cyclobutoxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-(Trans-3-(benzyloxy)cyclobutoxy)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzene or quinoline derivatives. This can result in different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
4-(3-phenylmethoxycyclobutyl)oxypyridine |
InChI |
InChI=1S/C16H17NO2/c1-2-4-13(5-3-1)12-18-15-10-16(11-15)19-14-6-8-17-9-7-14/h1-9,15-16H,10-12H2 |
Clave InChI |
MRPDFNYBUBUEBB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1OC2=CC=NC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
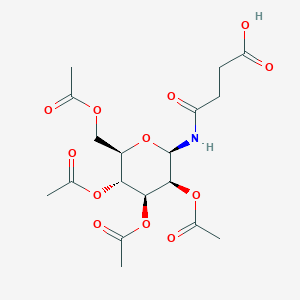

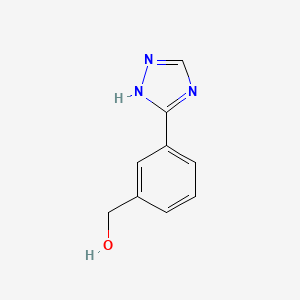
![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)

